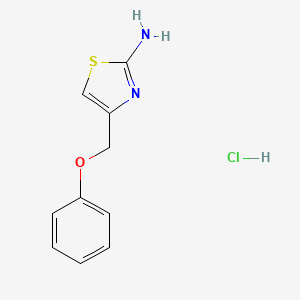

4-(Phenoxymethyl)-1,3-thiazol-2-amine hydrochloride

Description

Properties

IUPAC Name |

4-(phenoxymethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS.ClH/c11-10-12-8(7-14-10)6-13-9-4-2-1-3-5-9;/h1-5,7H,6H2,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEPWMUYUITNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CSC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 4-(Phenoxymethyl)-1,3-thiazol-2-amine Hydrochloride

General Synthetic Approach

The synthesis of this compound typically involves the construction of the thiazole ring followed by substitution with the phenoxymethyl moiety and subsequent formation of the hydrochloride salt. The key steps include:

- Formation of the thiazole ring via cyclization reactions involving appropriate precursors such as thiosemicarbazides or related sulfur and nitrogen-containing intermediates.

- Introduction of the phenoxymethyl substituent through nucleophilic substitution or alkylation reactions.

- Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

Detailed Synthetic Routes

Cyclization of Thiosemicarbazide Derivatives

One common method involves the cyclization of thiosemicarbazide derivatives under acidic or dehydrating conditions to form the 1,3-thiazol-2-amine core. For example, condensation of phenoxymethyl-substituted precursors with thiosemicarbazide in the presence of phosphorous oxychloride (POCl3) or other dehydrating agents can yield the thiazole ring system. This method is supported by analogous syntheses of related 1,3,4-thiadiazole and thiazole derivatives where POCl3 facilitates ring closure and dehydration reactions.

Alkylation with Phenoxymethyl Halides

The phenoxymethyl group is typically introduced via nucleophilic substitution reactions where the thiazol-2-amine intermediate is reacted with phenoxymethyl halides (e.g., phenoxymethyl chloride or bromide). This alkylation step is usually carried out in the presence of a base to facilitate substitution on the nitrogen or carbon atom of the thiazole ring. The reaction conditions (solvent, temperature, base) are optimized to maximize yield and purity.

Formation of Hydrochloride Salt

The free base 4-(Phenoxymethyl)-1,3-thiazol-2-amine is converted to its hydrochloride salt by treatment with anhydrous or aqueous hydrochloric acid. This step improves the compound's stability, solubility, and handling properties. The hydrochloride salt formation is typically performed by dissolving the free base in an appropriate solvent (e.g., ethanol or ether) followed by addition of HCl gas or concentrated hydrochloric acid, resulting in precipitation of the hydrochloride salt.

Representative Experimental Procedure

A representative synthetic procedure based on literature analogs is as follows:

- Cyclization Step: A mixture of phenoxymethyl-substituted thiosemicarbazide (1 equiv) and phosphorous oxychloride (POCl3) is refluxed for 5-6 hours to induce cyclization to the thiazole ring.

- Work-up: The reaction mixture is cooled and poured onto crushed ice, neutralized with sodium bicarbonate solution, and the solid product is filtered and washed.

- Alkylation Step: The obtained thiazol-2-amine intermediate is dissolved in a suitable solvent (e.g., DMF), and phenoxymethyl chloride is added dropwise in the presence of a base such as potassium carbonate. The mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete.

- Salt Formation: The crude product is purified and dissolved in ethanol, then treated with hydrochloric acid to precipitate the hydrochloride salt.

- Purification: The solid is filtered, washed with cold ethanol or ether, and dried under vacuum to yield pure this compound.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Thiosemicarbazide derivative + POCl3 | 5-6 hours | Reflux (~100-110°C) | 60-75 | Requires careful control of POCl3 |

| Alkylation | Phenoxymethyl chloride + base (K2CO3) | 3-5 hours | Room temp to 50°C | 70-85 | Solvent: DMF or acetone |

| Hydrochloride salt | HCl in ethanol or ether | 1-2 hours | Room temperature | >90 | Precipitation of salt |

Analysis of Preparation Methods

Advantages

- The cyclization using POCl3 is a well-established method providing good yields and clean conversion to the thiazole ring.

- Alkylation with phenoxymethyl halides is straightforward and allows for selective substitution.

- Formation of the hydrochloride salt enhances the compound’s stability and usability in pharmaceutical formulations.

Limitations

- Use of POCl3 requires careful handling due to its corrosive nature.

- Alkylation reactions may require optimization to avoid side reactions such as over-alkylation or decomposition.

- Purification steps must ensure removal of residual reagents and by-products to achieve pharmaceutical-grade purity.

Alternatives and Improvements

- Alternative cyclization agents or milder conditions could be explored to improve safety and environmental impact.

- Use of phase-transfer catalysts or microwave-assisted synthesis may enhance reaction rates and yields.

- Salt formation could be optimized by exploring other acid salts for improved solubility or bioavailability.

Chemical Reactions Analysis

Types of Reactions

4-(Phenoxymethyl)-1,3-thiazol-2-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 4-(Phenoxymethyl)-1,3-thiazol-2-amine hydrochloride exhibits notable antimicrobial activity against various bacterial strains. Thiazole derivatives are recognized for their potential in antibiotic development due to their ability to inhibit bacterial protein synthesis by interacting with ribosomal targets . The compound's mechanism involves binding to bacterial ribosomes, effectively blocking protein synthesis and demonstrating its utility as a potential antibiotic agent.

Anticancer Activity

The compound has also been investigated for its antiproliferative effects against cancer cell lines. Studies suggest that it may protect against oxidative DNA damage, indicating its potential role in cancer prevention and treatment . The structural characteristics of the compound enhance its binding affinity to specific molecular targets involved in cancer progression.

Biological Studies

Enzyme Inhibition

this compound serves as a probe in biochemical assays to study enzyme activity and protein interactions. Its unique structure allows it to modulate the function of various receptors and enzymes, making it valuable for understanding biological pathways.

Target Interaction Studies

Ongoing research focuses on the compound’s interactions with specific biological targets, which may lead to the development of new therapeutic agents. For instance, studies have identified potential macromolecular targets that could enhance the efficacy of this compound in treating diseases like leishmaniasis .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound is utilized in the synthesis of polymers and advanced materials. Its chemical properties allow for functionalization that can improve material performance in various applications.

Case Studies and Research Findings

Several studies have contributed to understanding the applications of this compound:

- A study demonstrated its effectiveness against Leishmania amazonensis, suggesting its potential as an antileishmanial agent with good selectivity indexes .

- Investigations into its role as an inhibitor of amyloid precursor protein (APP) cleaving enzyme indicate potential applications in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 4-(Phenoxymethyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Structural Diversity and Bioactivity: The phenoxymethyl group in the target compound distinguishes it from analogs like SSR125543A, which features a chloro-methoxy-methylphenyl substituent. This difference correlates with SSR125543A’s high selectivity for CRF1 receptors (~100-fold over CRF2) . TH-644 demonstrates hybrid substitution (fluoro-methoxyphenyl and phenoxyphenyl), enabling dual inhibition of RANKL- and LPS-mediated inflammation, unlike the simpler phenoxymethyl derivative .

Synthetic Pathways :

- The target compound may be synthesized via cyclodehydrogenation of thiourea derivatives (similar to ), while SSR125543A requires multi-step coupling of cyclopropane and fluorophenyl intermediates .

Pharmacokinetic Profiles: SSR125543A exhibits a plasma half-life of 4–6 hours in rodents, with high brain penetration (CNS-plasma ratio = 0.8) due to its lipophilic substituents . No pharmacokinetic data are available for this compound, but its lower molecular weight (242.72 vs. SSR125543A’s 485.41) suggests faster systemic clearance.

Therapeutic Potential: 5-(3-Chlorobenzyl)-4-methyl-1,3-thiazol-2-amine hydrochloride () showed cytotoxicity in leukemia cell lines (IC₅₀ = 8.2 μM), whereas the phenoxymethyl analog’s anticancer activity remains uncharacterized. 4-(4-Fluorophenyl)methyl derivatives () are marketed as biochemical tools, highlighting the versatility of thiazole-2-amine scaffolds in drug discovery.

Contradictions and Gaps

- and describe thiazole-1,3,4-oxadiazole hybrids (e.g., N-[(5-substituted-oxadiazol-2-yl)methyl]-4-phenylthiazol-2-amine) with anticancer activity, but these lack direct comparison to the phenoxymethyl derivative .

- While SSR125543A is well-documented in neuropharmacology, the target compound’s mechanistic studies are sparse, limiting direct functional comparisons .

Biological Activity

Overview

4-(Phenoxymethyl)-1,3-thiazol-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance. The phenoxymethyl group enhances its solubility and bioactivity. The molecular formula is , with a molecular weight of approximately 239.72 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Bacillus cereus | 64 | |

| Escherichia coli | 128 | |

| Candida albicans | 16 |

Antifungal Activity

The compound also shows promising antifungal activity. Studies have demonstrated its effectiveness against pathogenic fungi, with specific attention to its mechanism of action involving the inhibition of fungal cell wall synthesis.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Candida albicans | 8 | |

| Aspergillus niger | 32 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. It appears to inhibit key enzymes involved in cell wall synthesis and disrupt the integrity of microbial membranes.

Enzyme Inhibition Studies

In vitro studies have shown that the compound inhibits enzymes such as:

- 14α-Demethylase : Critical for ergosterol biosynthesis in fungi.

- DNA Topoisomerase : Implicated in DNA replication and transcription processes.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated superior activity against Gram-positive bacteria compared to traditional antibiotics like penicillin .

- Antifungal Mechanism Exploration : Another investigation focused on the antifungal effects of this compound against Candida albicans. The study highlighted its ability to disrupt cell membrane integrity and inhibit biofilm formation, making it a potential candidate for treating candidiasis .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(Phenoxymethyl)-1,3-thiazol-2-amine hydrochloride to improve yield and purity?

- Methodological Answer :

- Step 1 : Use reflux conditions with absolute ethanol and glacial acetic acid as a catalyst to facilitate condensation reactions between thiazole precursors and phenoxymethyl derivatives .

- Step 2 : Monitor reaction progress via TLC or HPLC to identify intermediates. Adjust reflux duration (typically 4–7 hours) based on real-time analysis .

- Step 3 : Purify the crude product via recrystallization from ethanol-water mixtures to remove unreacted starting materials and byproducts .

- Key Consideration : Sodium acetate can act as a base to neutralize HCl byproducts, improving reaction efficiency .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the thiazole ring structure and phenoxymethyl substitution pattern .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 273.78 g/mol for the hydrochloride salt) via ESI-MS or MALDI-TOF .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-N stretch at ~1,650 cm) to verify amine and thiazole moieties .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in derivatives of this compound?

- Methodological Answer :

- Approach 1 : Compare synthesis protocols for derivatives (e.g., varying substituents on the thiazole ring or phenoxymethyl group). For example, substituent position impacts steric hindrance and electronic effects, altering biological activity .

- Approach 2 : Validate purity rigorously using HPLC and elemental analysis to rule out impurities as confounding factors .

- Approach 3 : Conduct dose-response assays across multiple cell lines to identify structure-activity relationships (SAR). For instance, N-methylation of the thiazole amine may enhance membrane permeability .

Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Step 1 : Employ quantum chemical calculations (e.g., DFT) to model electron density distribution and identify nucleophilic/electrophilic sites on the thiazole ring .

- Step 2 : Use AI-driven tools (e.g., reaction path search algorithms) to screen feasible reaction conditions. For example, PubChem’s reaction data can suggest compatible reagents for functionalization .

- Step 3 : Validate predictions with small-scale experiments (1–10 mmol) to assess feasibility before scaling up .

Q. How can researchers design experiments to study the stability of this compound under physiological conditions?

- Methodological Answer :

- Protocol :

Prepare phosphate-buffered saline (PBS, pH 7.4) and simulate physiological temperature (37°C).

Incubate the compound for 24–72 hours and analyze degradation products via LC-MS .

Compare stability with structurally analogous compounds (e.g., 4-fluorophenoxy derivatives) to identify degradation-prone motifs .

- Advanced Tip : Use accelerated stability studies (e.g., 40°C/75% RH) to predict shelf-life under varying storage conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of thiazole-amine derivatives?

- Methodological Answer :

- Root Cause 1 : Variability in assay conditions (e.g., cell line specificity, incubation time). Standardize protocols using guidelines like OECD 423 for cytotoxicity .

- Root Cause 2 : Differences in derivative stereochemistry. For example, enantiomers of chiral analogs may exhibit divergent binding affinities .

- Resolution : Perform meta-analysis of published data to identify trends. Cross-reference synthesis methods (e.g., solvent polarity during recrystallization) with bioactivity outcomes .

Experimental Design

Q. What strategies are effective for scaling up synthesis without compromising purity?

- Methodological Answer :

- Lab-Scale Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). For example, excess phenoxymethyl chloride may improve yield but requires post-reaction quenching .

- Pilot-Scale Adaptation : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

- Quality Control : Integrate in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Structural-Activity Relationship (SAR) Studies

Q. How can systematic SAR studies be conducted for this compound?

- Methodological Answer :

- Step 1 : Synthesize analogs with modifications at the phenoxymethyl (e.g., halogen substitution) and thiazole-amine (e.g., N-alkylation) positions .

- Step 2 : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays to quantify binding affinity .

- Step 3 : Correlate electronic descriptors (e.g., Hammett constants) with activity data to build predictive QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.